molecular formula C18H15Cl2N3O2 B3610078 1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE

1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE

Cat. No.: B3610078
M. Wt: 376.2 g/mol
InChI Key: LGPSGPMOTRZHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE is a synthetic organic compound Its structure includes a pyrazole ring substituted with amino, methyl, and phenyl groups, and an ethanone moiety attached to a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from a hydrazine derivative and an appropriate diketone.

    Substitution reactions: Introducing the amino, methyl, and phenyl groups onto the pyrazole ring.

    Coupling reaction: Attaching the pyrazole ring to the ethanone moiety.

    Final substitution: Introducing the dichlorophenoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while reduction could yield alcohol derivatives.

Scientific Research Applications

1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore for drug development.

    Agrochemicals: Possible use as a herbicide or pesticide.

    Materials Science: Potential use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In agrochemicals, it might inhibit specific pathways in target organisms.

Comparison with Similar Compounds

Similar Compounds

    1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE: can be compared with other pyrazole derivatives or compounds containing dichlorophenoxy groups.

Uniqueness

  • The unique combination of functional groups in this compound may confer specific properties that are not present in similar compounds, such as enhanced biological activity or specific chemical reactivity.

Properties

IUPAC Name

1-(5-amino-3-methyl-4-phenylpyrazol-1-yl)-2-(2,4-dichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-11-17(12-5-3-2-4-6-12)18(21)23(22-11)16(24)10-25-15-8-7-13(19)9-14(15)20/h2-9H,10,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPSGPMOTRZHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE
Reactant of Route 2
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1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE
Reactant of Route 4
1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE
Reactant of Route 6
1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE

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